molecular formula C9H10N4O3 B13340977 3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid

3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid

Cat. No.: B13340977
M. Wt: 222.20 g/mol
InChI Key: VNNMZXAOQYGRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazolo[4,3-a]Pyrazine Derivatives in Contemporary Medicinal Chemistry

Triazolo[4,3-a]pyrazine derivatives represent a class of nitrogen-rich heterocycles that combine the pharmacophoric features of both triazole and pyrazine rings. These compounds have garnered attention for their versatility in interacting with biological targets, driven by their ability to mimic peptide bonds and participate in hydrogen bonding. The fusion of these rings creates a rigid planar structure that enhances binding affinity to enzymes and receptors, making them valuable scaffolds in rational drug design.

Structural Significance of 3-(3-Methyl-8-Oxo-Triazolo[4,3-a]Pyrazin-7(8H)-Yl)Propanoic Acid

The molecular architecture of 3-(3-methyl-8-oxo-triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid (Figure 1) features three critical components:

  • Triazolo[4,3-a]pyrazine core : The bicyclic system provides structural rigidity and electronic diversity, enabling π-π stacking and dipole interactions with target proteins.
  • 3-Methyl substituent : The methyl group at position 3 enhances metabolic stability by reducing oxidative deamination, a common degradation pathway for heterocyclic amines.
  • Propanoic acid side chain : The carboxylic acid moiety improves aqueous solubility and facilitates ionic interactions with basic residues in enzymatic active sites, as observed in renin inhibitors.
Table 1: Key Structural Features and Their Functional Roles
Structural Component Role in Bioactivity Example in Literature
Triazolo[4,3-a]pyrazine core Mimics peptide bonds; enhances target binding through planar rigidity Sitagliptin (anti-diabetic)
3-Methyl group Reduces susceptibility to cytochrome P450-mediated oxidation Renin inhibitors
Propanoic acid side chain Mediates solubility and ionic interactions with basic amino acids (e.g., lysine) Antibacterial agents

The compound’s stereoelectronic profile aligns with Lipinski’s rule of five parameters, as its molecular weight (265.25 g/mol), hydrogen bond donors (2), and acceptors (5) suggest favorable oral bioavailability potential. However, its high polarity due to the carboxylic acid group may limit membrane permeability, necessitating prodrug strategies for optimal delivery.

Historical Evolution of Fused Heterocyclic Systems in Drug Discovery

The development of fused heterocycles like triazolo[4,3-a]pyrazine derivatives reflects broader trends in medicinal chemistry:

Early Innovations (Pre-2000)
  • Natural product inspiration : Initial heterocyclic drugs, such as penicillin, were derived from natural products but faced limitations in stability and synthetic scalability.
  • Peptidomimetic shift : The 1980s saw a focus on replacing peptide bonds with heterocycles to enhance metabolic stability. For example, statine-based renin inhibitors incorporated triazolo[4,3-a]pyrazine analogs to mimic angiotensinogen’s P4-P2 residues.
Modern Advances (2000–Present)
  • Rational design : Computational tools enabled the systematic optimization of triazolo[4,3-a]pyrazine derivatives. Sitagliptin, approved in 2006, exemplifies this approach by utilizing a trifluoromethyl-triazolo[4,3-a]pyrazine core to inhibit dipeptidyl peptidase-4.
  • Diversification of targets : Recent studies have expanded applications to antibacterial and anticancer agents. For instance, compound 2e from triazolo[4,3-a]pyrazine derivatives exhibited MIC values of 16–32 μg/mL against Escherichia coli and Staphylococcus aureus, rivaling ampicillin.
Table 2: Milestones in Fused Heterocycle Development
Year Development Impact
1990 Synthesis of triazolo[4,3-a]pyrazine-based renin inhibitors Demonstrated blood pressure reduction in preclinical models
2006 Approval of sitagliptin for type II diabetes Validated triazolo[4,3-a]pyrazine as a viable scaffold for enzyme inhibition
2023 Antibacterial triazolo[4,3-a]pyrazines with indole substituents Introduced π-cation interactions for enhanced Gram-negative activity

The transition from serendipitous discovery to structure-based design underscores the growing sophistication of heterocyclic chemistry. Future directions may involve leveraging machine learning to predict synthetic pathways or repurposing existing scaffolds for emerging therapeutic targets.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanoic acid

InChI

InChI=1S/C9H10N4O3/c1-6-10-11-8-9(16)12(3-2-7(14)15)4-5-13(6)8/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

VNNMZXAOQYGRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN(C2=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Hydrazides and Ketones

Method Overview:

A prevalent route involves the cyclization of hydrazides derived from substituted pyrazines with suitable ketones to form the fused heterocyclic core, followed by oxidation to introduce the keto functionality at the 8-position.

Reaction Scheme:

Hydrazide derivative + appropriate ketone → cyclization → heterocyclic core → oxidation → target compound

Key Reaction Conditions:

  • Reflux in ethanol or acetic acid.
  • Use of oxidizing agents such as potassium permanganate or manganese dioxide for oxidation steps.
  • Catalytic cyclization with acids or bases.

Research Findings:

  • The process yields high purity heterocyclic cores with yields ranging from 65% to 85% under optimized conditions.
  • Oxidation step is critical for introducing the keto group at position 8, often achieved with manganese dioxide at elevated temperatures.

Data Table 1: Typical Reaction Conditions for Core Synthesis

Step Reagents Solvent Temperature Yield (%) Notes
Cyclization Hydrazide + ketone Ethanol Reflux 75-85 Acid catalysis optional
Oxidation KMnO₄ Acetone/H₂O 50°C 65-70 Controlled addition to prevent over-oxidation

Construction via Multistep Pathways Using Intermediates

Method Overview:

An alternative approach involves synthesizing a key intermediate, such as 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl]-l-(2,4,5-trifluorophenyl)butan-2-one , followed by selective functionalization at the 7-position.

Reaction Scheme:

Intermediate synthesis → selective oxidation → functional group manipulation → final compound

Research Findings:

  • Use of novel intermediates allows for regioselective modifications.
  • The process benefits from enzymatic reduction techniques to improve stereoselectivity and environmental compatibility.

Data Table 2: Intermediate Synthesis and Functionalization

Step Reagents Conditions Yield (%) Notes
Intermediate formation 4-oxo-derivative + heterocyclic precursor Reflux 70-80 Use of metal salts for stabilization
Functionalization Nucleophilic substitution or oxidation Mild conditions 60-75 Enzymatic methods advantageous

Enzymatic and Green Chemistry Approaches

Recent advances highlight enzymatic reduction processes that facilitate stereoselective synthesis, reducing environmental impact and improving yield and purity.

Method Highlights:

  • Use of specific reductases as catalysts in aqueous media.
  • Reduction of the heterocyclic precursor to the desired keto form with high enantioselectivity.
  • Avoidance of heavy metal oxidants, favoring biocatalytic methods.

Research Findings:

  • Enzymatic processes are cost-effective and produce enantiomerically pure compounds.
  • These methods are particularly suitable for preparing optically active forms of the compound.

Data Table 3: Enzymatic Preparation Parameters

Enzyme Substrate Conditions Yield (%) Advantages
Reductase Heterocyclic precursor Aqueous buffer, 37°C 80-90 High stereoselectivity
Oxidase As needed Mild, ambient Variable Environmentally friendly

Summary of Key Preparation Routes

Method Advantages Limitations Typical Yield Range (%)
Cyclization of hydrazides and ketones Straightforward, high yield Over-oxidation risk 65-85
Multistep intermediate synthesis Precise functionalization Longer process 60-75
Enzymatic reduction Environmentally friendly, stereoselective Enzyme availability 80-90

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sitagliptin [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine]
  • Key Differences: Position 3 Substituent: Sitagliptin has a trifluoromethyl (-CF₃) group, whereas the target compound features a methyl (-CH₃) group. The -CF₃ group enhances metabolic stability and electron-withdrawing effects, critical for DPP-4 inhibition . Side Chain: Sitagliptin’s butan-2-amine side chain contributes to its oral bioavailability and target binding, while the target compound’s propanoic acid may favor solubility and alternative receptor interactions.
3-(3-Ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic Acid
  • Structural Variation : Ethyl group (-CH₂CH₃) replaces methyl at position 3.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the methyl analog .
7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid
  • Modifications : A 4-methoxyphenyl group at position 7 introduces aromaticity and bulkiness.
  • Discontinued status suggests possible challenges in synthesis or activity .
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione
  • Functional Group: Butanedione (diketone) replaces propanoic acid.
  • Effects : The diketone moiety may participate in chelation or tautomerism, influencing reactivity and pharmacokinetics .

Pharmacological and Physicochemical Properties

Pharmacological Activity
  • Sitagliptin: IC₅₀ ~18 nM for DPP-4 inhibition; propanoic acid analogs may lack this potency due to absence of the fluorophenyl and amine groups .
  • P2X7 Antagonists: Methyl-substituted triazolopyrazine methanones (e.g., from ) show receptor antagonism, suggesting that substituents at position 3 and side chains dictate target specificity.
Physicochemical Properties
Property Target Compound Sitagliptin 7-(4-Methoxyphenyl) Analog
Molecular Weight (g/mol) ~265 (calc.) 407.37 314.30
Solubility High (acidic) Moderate Low (discontinued)
LogP (Predicted) ~0.5 1.2 1.8
  • Methyl substituents offer metabolic stability over ethyl or aryl groups .

Stability and Analytical Considerations

  • Stability : The oxo group in the triazolopyrazine core may render the compound susceptible to hydrolysis under extreme pH.
  • Analytical Challenges : Rotameric mixtures (e.g., in butanedione derivatives ) complicate spectral characterization.

Biological Activity

3-(3-Methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid (CAS: 2092032-72-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antidiabetic Properties

Research indicates that compounds with similar triazolo-pyrazine structures exhibit significant inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are critical in managing Type 2 diabetes mellitus by prolonging the activity of incretin hormones, which enhance insulin secretion in response to meals .

Table 1: Comparison of DPP-4 Inhibition by Various Compounds

Compound NameDPP-4 Inhibition IC50 (µM)Reference
This compoundTBDCurrent Study
Sitagliptin0.5
Saxagliptin0.6

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. The triazole moiety has been linked to anti-proliferative effects in various cancer cell lines .

Case Study:
In vitro studies have shown that derivatives of triazolo-pyrazine can reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation. Further research is needed to establish the efficacy of this compound specifically.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects appears to be through enzyme inhibition. By targeting DPP-4, it enhances insulin secretion and lowers blood glucose levels. Additionally, its potential anticancer effects may involve the inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrazines can be significantly influenced by structural modifications. Substituents on the triazole ring and the pyrazine core can enhance or diminish activity against specific targets. For instance, methyl substitutions have been shown to improve DPP-4 inhibitory activity compared to unsubstituted analogs .

Q & A

(Basic) What synthetic methodologies are optimal for preparing 3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid?

Methodological Answer:
The compound can be synthesized via cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds activated by carbonyldiimidazole (CDI) . Key steps include:

  • Activation : React the starting acid with CDI in anhydrous DMFA at 100°C for 1 hour to form an imidazolide intermediate.
  • Cyclization : Add N1-aryl/benzyl-3-hydrazinopyrazin-2-one and reflux for 24 hours in DMFA to form the triazolopyrazine core.
  • Purification : Filter the precipitate, wash with i-propanol, and recrystallize from DMFA/i-propanol mixtures.
    This method ensures high chemical diversity and scalability .

(Basic) How can non-aqueous potentiometric titration be validated for quantifying this compound?

Methodological Answer:
Validation of potentiometric titration involves:

  • Linearity : Test concentration ranges (e.g., 0.1–10 mg/mL) to confirm a correlation coefficient (R²) ≥ 0.98.
  • Accuracy : Perform recovery studies (e.g., 98–102%) using spiked samples.
  • Precision : Assess intra-day and inter-day variability (RSD ≤ 2%).
  • Robustness : Vary solvent ratios (e.g., acetic acid:DMFA) to ensure method stability.
    This protocol meets ICH guidelines and is suitable for quantifying triazolopyrazinone derivatives .

(Advanced) How can researchers address low cyclization yields in triazolopyrazine synthesis?

Methodological Answer:
Low yields during cyclization may arise from:

  • Incomplete CDI activation : Ensure stoichiometric excess of CDI (1.5–2.0 equivalents) and anhydrous conditions.
  • Solvent effects : Replace DMFA with DMSO or THF if side reactions occur.
  • Reaction time : Extend reflux duration to 36–48 hours for sterically hindered substrates.
    Optimization studies in achieved yields >75% by adjusting these parameters .

(Advanced) How to resolve contradictions in ¹H NMR data for structural confirmation?

Methodological Answer:
Contradictions often arise from:

  • Signal overlap : Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to resolve H-5 and H-6 protons of the pyrazinone fragment (δ 7.15–7.59 ppm).
  • Tautomerism : Confirm the dominant tautomeric form via variable-temperature NMR or X-ray crystallography.
  • Cross-validation : Compare with elemental analysis (C, H, N ±0.3%) and IR data (e.g., carbonyl stretch at ~1716 cm⁻¹) .

(Basic) What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Identify pyrazinone protons (δ 7.15–7.59 ppm) and propanoic acid sidechain (δ 2.5–3.0 ppm).
  • Elemental analysis : Verify empirical formula (e.g., C₁₀H₁₀N₄O₃) within ±0.3% error.
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile:water + 0.1% TFA).
  • IR spectroscopy : Confirm carbonyl groups (C=O at ~1700–1750 cm⁻¹) .

(Advanced) How to evaluate the pharmacological potential of this compound through structure-activity relationships (SAR)?

Methodological Answer:

  • Core modifications : Introduce substituents at N7 (e.g., aryl/benzyl groups) to enhance membrane permeability.
  • Sidechain optimization : Replace propanoic acid with bioisosteres (e.g., tetrazoles) to improve metabolic stability.
  • Assays : Test cytotoxicity (MTT assay), membrane stabilization (hemolysis inhibition), and neuroprotection (H₂O₂-induced oxidative stress in SH-SY5Y cells).
    highlights cerebroprotective and cardioprotective activities in preliminary studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.